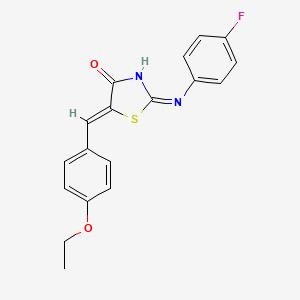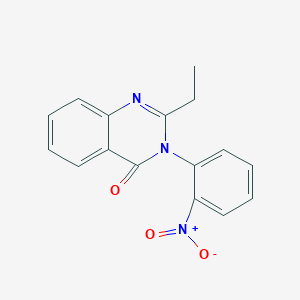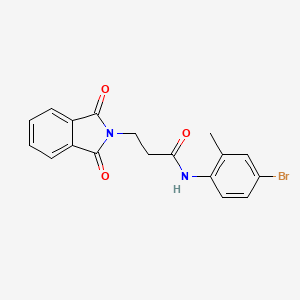![molecular formula C21H13ClF3N3OS B11651922 3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)
3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-N-(4-クロロフェニル)-6-フェニル-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボキサミドは、その独特の化学構造と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、縮合複素環系であるチエノ[2,3-b]ピリジンコアを特徴とし、アミノ基、クロロフェニル基、フェニル基、トリフルオロメチル基で置換されています。これらの置換基は、その独特の化学的性質と反応性に貢献しています。
製法
合成経路と反応条件
3-アミノ-N-(4-クロロフェニル)-6-フェニル-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
チエノ[2,3-b]ピリジンコアの形成: これは、2-アミノピリジンやα-ハロケトンなどの適切な前駆体を用いた環化反応によって達成できます。
置換基の導入: アミノ基は求核置換反応によって導入でき、フェニル基とクロロフェニル基は鈴木カップリング反応またはスティルカップリング反応によって付加できます。
トリフルオロメチル化: この手順は、多くの場合、特定の条件下でトリフルオロメチルヨージドやトリフルオロメチルスルホネートなどのトリフルオロメチル化剤を使用します。
工業生産方法
この化合物の工業生産では、同様の合成経路が使用される場合がありますが、より大規模に行われ、効率と収率を高めるために連続フロー反応器が使用されることが多いです。自動化されたシステムと最適化された反応条件により、品質とスケーラビリティが保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Introduction of Substituents: The amino group can be introduced via nucleophilic substitution reactions, while the phenyl and chlorophenyl groups can be added through Suzuki or Stille coupling reactions.
Trifluoromethylation: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基で酸化反応を起こし、ニトロソ誘導体またはニトロ誘導体を生成します。
還元: 還元反応は、ニトロ基(存在する場合)を標的にしてアミノ誘導体を生成することができます。
置換: この化合物の芳香環は、求電子置換反応と求核置換反応に参加することができ、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や触媒の存在下での水素ガス(H₂)などの還元剤が頻繁に使用されます。
置換: ハロゲン(Cl₂、Br₂)や求核剤(アミン、チオール)などの試薬が、酸性または塩基性環境などの様々な条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってニトロ誘導体が生成される場合があり、置換反応によって芳香環に様々な官能基を導入することができます。
科学的研究の応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されています。その独特の構造により、新しい材料や触媒の開発において貴重な中間体となっています。
生物学
生物学研究において、3-アミノ-N-(4-クロロフェニル)-6-フェニル-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボキサミドは、生物活性分子としての可能性について研究されています。酵素阻害や受容体結合などの特性を示し、創薬の候補となっています。
医学
この化合物の潜在的な医薬品としての用途には、新しい医薬品の開発におけるリード化合物としての使用が含まれます。特定の生物学的標的に対する相互作用能力は、様々な疾患の治療に役立てることができます。
工業
工業分野では、この化合物は特殊化学品、農薬、先端材料の生産に使用できます。その独特の特性により、高い安定性と反応性を必要とする用途に適しています。
作用機序
3-アミノ-N-(4-クロロフェニル)-6-フェニル-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、その他のタンパク質が含まれる可能性があります。この化合物の構造により、これらの標的に結合し、その活性を調節し、様々な生物学的効果をもたらすことができます。関与する正確な経路は、特定の用途と標的によって異なります。
類似化合物との比較
類似化合物
- 3-アミノ-N-(4-ニトロフェニル)-6-(2-チェニル)-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボキサミド
- 3-アミノ-N-(3,4-ジクロロフェニル)-6-(2-チェニル)-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボキサミド
独自性
類似の化合物と比較して、3-アミノ-N-(4-クロロフェニル)-6-フェニル-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボキサミドは、その特定の置換パターンが際立っています。4-クロロフェニル基とフェニル基、それにトリフルオロメチル基の存在により、独特の化学的および生物学的特性が与えられています。これらの置換基は、化合物の反応性、安定性、生物学的標的との相互作用に影響を与える可能性があり、その類似体とは異なるものとなっています。
この詳細な概要は、合成、反応、用途、作用機序、類似化合物との比較など、3-アミノ-N-(4-クロロフェニル)-6-フェニル-4-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボキサミドの包括的な理解を提供しています
特性
分子式 |
C21H13ClF3N3OS |
|---|---|
分子量 |
447.9 g/mol |
IUPAC名 |
3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H13ClF3N3OS/c22-12-6-8-13(9-7-12)27-19(29)18-17(26)16-14(21(23,24)25)10-15(28-20(16)30-18)11-4-2-1-3-5-11/h1-10H,26H2,(H,27,29) |
InChIキー |
ISKRUXIDPRTGAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)

![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)

![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)

![2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine](/img/structure/B11651888.png)
![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11651918.png)
